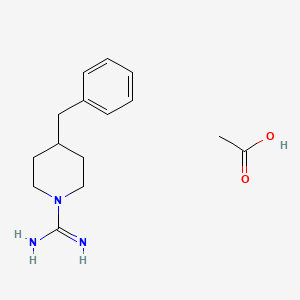
3,5-Dichloro-4-isobutoxybenzylamine
Overview
Description
3,5-Dichloro-4-isobutoxybenzylamine (DIBA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that can easily penetrate cell membranes and interact with various biological targets.
Mechanism of Action
3,5-Dichloro-4-isobutoxybenzylamine inhibits PKC activity by binding to the enzyme's regulatory domain, which prevents it from interacting with its substrate. This leads to a decrease in the phosphorylation of downstream targets and a disruption of cellular signaling pathways. This compound also interacts with the ER by binding to a specific protein called sigma-1 receptor, which is involved in the regulation of calcium ion channels and the modulation of ER stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in neuronal cells, and improve glucose tolerance in diabetic mice. This compound has also been shown to modulate the activity of ion channels and transporters, which can affect cellular membrane potential and intracellular ion concentrations.
Advantages and Limitations for Lab Experiments
3,5-Dichloro-4-isobutoxybenzylamine has several advantages for lab experiments, including its small size, low toxicity, and high solubility in aqueous and organic solvents. It can be easily synthesized and purified, and its activity can be measured using various biochemical and biophysical assays. However, this compound also has some limitations, such as its specificity for PKC isoforms and sigma-1 receptor, which may limit its use in studying other cellular processes. Its effects may also vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for studying 3,5-Dichloro-4-isobutoxybenzylamine and its potential applications. One area of interest is the development of this compound derivatives that have improved selectivity and potency for specific biological targets. Another area is the investigation of this compound's effects on cellular metabolism and energy homeostasis, which may have implications for treating metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound may be used as a tool for studying the role of ER stress and unfolded protein response in various diseases, including neurodegenerative disorders and cancer.
Scientific Research Applications
3,5-Dichloro-4-isobutoxybenzylamine has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. This compound has also been used as a probe for studying the function of the endoplasmic reticulum (ER), a cellular organelle that is involved in protein synthesis and folding.
properties
IUPAC Name |
[3,5-dichloro-4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7H,5-6,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZKSQUNPZMLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Cl)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)


![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)


![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethanimidate hydrochloride](/img/structure/B1407121.png)



